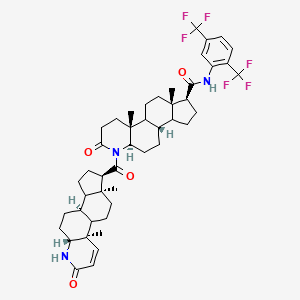
Dihydro Dutasteride alpha-Dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro Dutasteride alpha-Dimer is a synthetic compound with the molecular formula C46H57F6N3O4 and a molecular weight of 829.953 g/mol . It is a derivative of dutasteride, a well-known 5-alpha-reductase inhibitor used primarily in the treatment of benign prostatic hyperplasia. This compound is characterized by its complex structure, which includes multiple rings and fluorinated phenyl groups.
Métodos De Preparación
The synthesis of Dihydro Dutasteride alpha-Dimer involves several steps, starting with the preparation of intermediate compounds. One common method includes the acylation of a refined product followed by chlorination . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the intermediate products. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Análisis De Reacciones Químicas
Dihydro Dutasteride alpha-Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield dehydrogenated products, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Dihydro Dutasteride alpha-Dimer has several scientific research applications. In chemistry, it is used as a reference material for analytical methods . In biology and medicine, it serves as a potent inhibitor of 5-alpha-reductase, making it valuable in the study of androgen-related disorders . Its unique structure also makes it a candidate for research in drug development and pharmacology. In industry, it is used in the production of pharmaceuticals and as a standard for quality control.
Mecanismo De Acción
The mechanism of action of Dihydro Dutasteride alpha-Dimer involves the inhibition of 5-alpha-reductase enzymes, which are responsible for converting testosterone to dihydrotestosterone (DHT) . By inhibiting these enzymes, the compound reduces the levels of DHT, thereby decreasing the growth of prostate tissue and other androgen-dependent processes. This inhibition is both potent and selective, affecting multiple isoforms of the enzyme .
Comparación Con Compuestos Similares
Dihydro Dutasteride alpha-Dimer is similar to other 5-alpha-reductase inhibitors such as finasteride and epristeride . it is unique in its dual inhibition of both type 1 and type 2 isoforms of the enzyme, making it more effective in reducing DHT levels . Other similar compounds include finasteride, which primarily inhibits type 2 isoforms, and epristeride, which is less potent and marketed only in specific regions .
Conclusion
This compound is a complex and potent compound with significant applications in scientific research and medicine. Its unique structure and mechanism of action make it a valuable tool in the study of androgen-related disorders and drug development.
Propiedades
Fórmula molecular |
C46H57F6N3O4 |
|---|---|
Peso molecular |
830.0 g/mol |
Nombre IUPAC |
(1S,3bS,5aR,9aR,11aS)-6-[(1R,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C46H57F6N3O4/c1-41-19-16-30-26(27(41)9-11-32(41)39(58)53-34-23-24(45(47,48)49)5-8-31(34)46(50,51)52)7-14-36-44(30,4)22-18-38(57)55(36)40(59)33-12-10-28-25-6-13-35-43(3,21-17-37(56)54-35)29(25)15-20-42(28,33)2/h5,8,17,21,23,25-30,32-33,35-36H,6-7,9-16,18-20,22H2,1-4H3,(H,53,58)(H,54,56)/t25-,26-,27?,28?,29?,30?,32+,33-,35+,36+,41-,42-,43+,44+/m0/s1 |
Clave InChI |
DCCMWUDFWSZAKK-SGHSOBMQSA-N |
SMILES isomérico |
C[C@]12CCC3[C@H](C1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(CCC(=O)N5C(=O)[C@@H]6CCC7[C@@]6(CCC8[C@H]7CC[C@@H]9[C@@]8(C=CC(=O)N9)C)C)C |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CCC(=O)N5C(=O)C6CCC7C6(CCC8C7CCC9C8(C=CC(=O)N9)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















